phosphane CAS No. 92981-90-3](/img/structure/B14341099.png)
[Bis(trimethylsilyl)methylidene](phenylethynyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)methylidenephosphane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a phenylethynyl group attached to a phosphane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl-substituted precursors with phenylethynylphosphane. One common method includes the use of trimethylsilylacetylene, which reacts with a suitable phosphane derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylidenephosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.
化学反应分析
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can yield phosphane derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
科学研究应用
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as catalysis or material science.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar trimethylsilyl groups but different functional properties.
Trimethylsilylacetylene: Another related compound used in organic synthesis with distinct reactivity.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has different applications and chemical behavior.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to the combination of its trimethylsilyl and phenylethynyl groups attached to a phosphane core
属性
CAS 编号 |
92981-90-3 |
|---|---|
分子式 |
C15H23PSi2 |
分子量 |
290.49 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methylidene-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C15H23PSi2/c1-17(2,3)15(18(4,5)6)16-13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI 键 |
KZELMEAJZMNQSA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=PC#CC1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
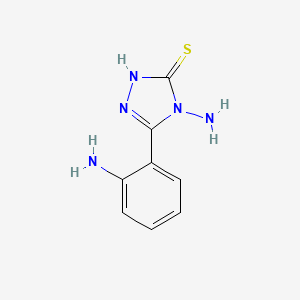
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
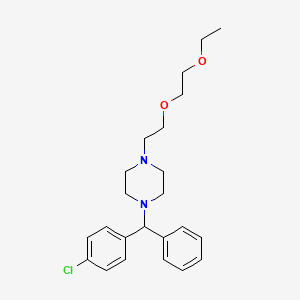
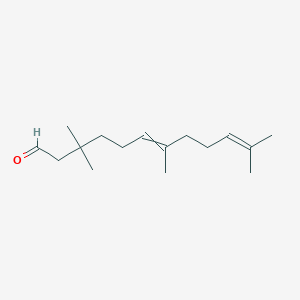
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
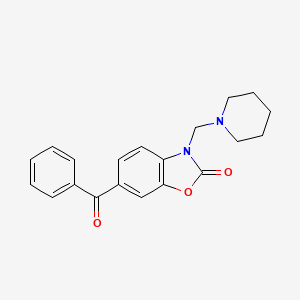
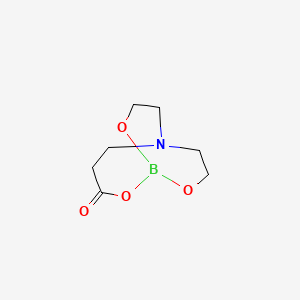
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)

![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
